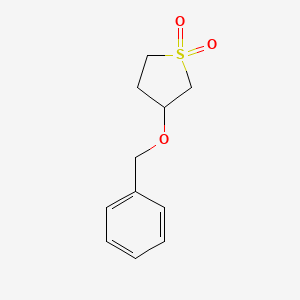
1-Chloro-2-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8ClNO2 It is characterized by a benzene ring substituted with a chlorine atom and a nitroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 1-chloro-2-(2-aminoethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-nitroethyl)benzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(2-nitroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-Chloro-2-nitrobenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloro-1-nitroethylbenzene: Positional isomer with different chemical properties.
1-Bromo-2-(2-nitroethyl)benzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity.
Uniqueness: 1-Chloro-2-(2-nitroethyl)benzene is unique due to the presence of both chlorine and nitroethyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-chloro-2-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-4H,5-6H2 |
Clave InChI |
XEWJLBPWTJKENF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


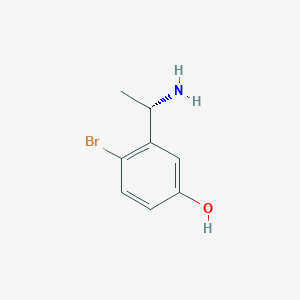



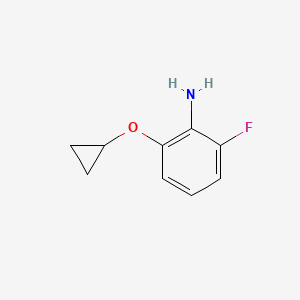
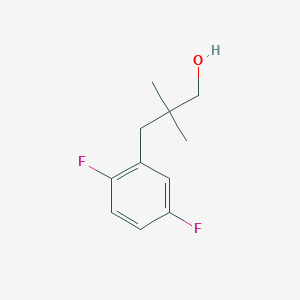

![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

 ketone](/img/structure/B13618087.png)
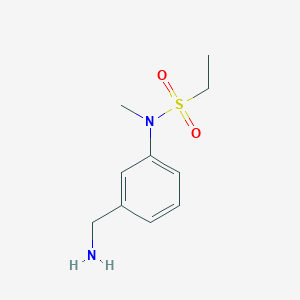
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

